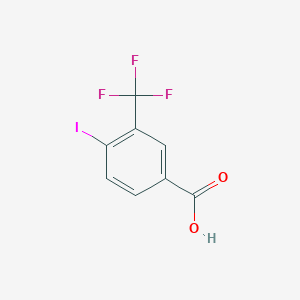

4-Iodo-3-(trifluoromethyl)benzoic acid

Beschreibung

BenchChem offers high-quality 4-Iodo-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAMLJCNESLFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650533 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-20-7 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Iodo-3-(trifluoromethyl)benzoic Acid: A Key Building Block for Modern Drug Discovery

This document provides an in-depth technical overview of 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS No. 914636-20-7), a versatile synthetic intermediate of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a reliable synthetic pathway, its reactivity profile in key cross-coupling reactions, and the rationale behind its utility in the pharmaceutical industry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to biological targets.[2]

4-Iodo-3-(trifluoromethyl)benzoic acid emerges as a particularly valuable building block. It combines three key functional groups on a single aromatic scaffold:

-

A carboxylic acid handle, ready for amide bond formation or other derivatizations.

-

A trifluoromethyl group to impart the aforementioned desirable pharmaceutical properties.

-

An iodide , which serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.

This guide will provide the technical details necessary for scientists to effectively procure, synthesize, and utilize this compound in their research endeavors.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 4-Iodo-3-(trifluoromethyl)benzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914636-20-7 | [3][4][5] |

| Molecular Formula | C₈H₄F₃IO₂ | [3][5] |

| Molecular Weight | 316.02 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [3] |

| Storage | 4°C, protect from light | [3][5] |

| SMILES | O=C(O)C1=CC=C(I)C(C(F)(F)F)=C1 | [3][5] |

| InChI Key | TZAMLJCNESLFDI-UHFFFAOYSA-N | [4] |

| Calculated LogP | 3.0082 | [5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 (from O), 2 (from F) | [5] |

Acidity (pKa) Estimation: While an experimentally determined aqueous pKa for this specific molecule is not readily available, we can estimate its value based on related structures. The pKa of benzoic acid is ~4.2. The presence of two strong electron-withdrawing groups, iodide and trifluoromethyl, is expected to significantly increase the acidity of the carboxylic acid proton. For comparison, the pKa values for 3-fluorobenzoic acid and 4-fluorobenzoic acid are approximately 3.86 and 4.14, respectively.[6] Given the greater inductive effect of iodine and the trifluoromethyl group, the pKa of 4-Iodo-3-(trifluoromethyl)benzoic acid is anticipated to be in the range of 3.0 - 3.5 , making it a considerably stronger acid than benzoic acid itself. This increased acidity is an important consideration for reaction conditions, particularly in base-mediated couplings and amide bond formations.

Synthesis and Purification

The most common and reliable synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid proceeds from the commercially available 4-amino-3-(trifluoromethyl)benzoic acid via a Sandmeyer-type diazotization-iodination reaction.[4] This classic transformation is robust and generally high-yielding.

Reaction Mechanism: The Sandmeyer-Type Iodination

The reaction proceeds in two main stages: the formation of a diazonium salt, followed by its substitution with iodide.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid via a Sandmeyer-Type Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid from 4-amino-3-(trifluoromethyl)benzoic acid. This transformation is a critical step in the development of numerous pharmaceutical compounds, where the introduction of an iodo group facilitates further molecular elaboration through cross-coupling reactions. The core of this synthesis is a Sandmeyer-type reaction, a robust and widely utilized method for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss crucial safety considerations and characterization techniques.

Introduction: The Strategic Importance of 4-Iodo-3-(trifluoromethyl)benzoic acid

4-Iodo-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a common motif in pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The carboxylic acid functionality provides a handle for amide bond formation or other conjugations, while the iodo substituent serves as a versatile synthetic linchpin for the introduction of diverse molecular fragments through reactions such as Suzuki, Heck, and Sonogashira couplings. The strategic placement of these functional groups makes this compound a sought-after intermediate for the synthesis of complex therapeutic agents.

The conversion of the readily available 4-amino-3-(trifluoromethyl)benzoic acid to its iodo-counterpart is most efficiently achieved through a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by the displacement of the resulting diazonium group with an iodide ion.[1]

Mechanistic Insights: The Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a wide range of substituents.[2] The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, in this case, 4-amino-3-(trifluoromethyl)benzoic acid, is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a diazonium salt.[3] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4] The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.[3]

-

Iodination: The resulting aryl diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). Unlike the classic Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination reaction proceeds efficiently without a metal catalyst.[1][5] The iodide ion is a sufficiently strong nucleophile to displace the dinitrogen gas (N₂), a remarkably stable leaving group, from the aromatic ring. The mechanism is believed to involve a single-electron transfer from the iodide ion to the diazonium salt, generating an aryl radical, which then reacts with an iodine radical to form the final product.[6][7]

The overall transformation can be visualized as follows:

Figure 1: A simplified workflow of the synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 8.8 mmol scale) |

| 4-amino-3-(trifluoromethyl)benzoic acid | 400-76-0 | 205.13 | 1.8 g (8.8 mmol) |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | 30 mL |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11.0 mmol) |

| Potassium iodide (KI) | 7681-11-0 | 166.00 | 14.6 g (88 mmol) |

| Ethyl acetate | 141-78-6 | 88.11 | 80 mL |

| Brine (saturated NaCl solution) | N/A | N/A | 80 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

| Hexane | 110-54-3 | 86.18 | For chromatography |

3.2. Step-by-Step Procedure

-

Preparation of the Amine Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.8 g, 8.8 mmol) in 30 mL of hydrochloric acid.[8]

-

Diazotization: Cool the suspension to 0 °C in an ice-water bath. While maintaining the temperature at 0 °C, slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in 15 mL of water dropwise over 15-20 minutes. Stir the reaction mixture at 0-10 °C for an additional 30 minutes.[8] A slight color change may be observed.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (14.6 g, 88 mmol) in 25 mL of water dropwise.[8] Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition of the potassium iodide solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.[8]

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (80 mL).[8] Wash the organic layer with brine (80 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-Iodo-3-(trifluoromethyl)benzoic acid as a solid.[8]

3.3. Expected Yield and Product Characterization

A typical yield for this reaction is around 86%.[8] The final product, 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS 914636-20-7), should be characterized to confirm its identity and purity.[9]

| Property | Expected Value |

| Appearance | Solid |

| Molecular Formula | C₈H₄F₃IO₂ |

| Molecular Weight | 316.02 g/mol |

| LC-MS | m/z 315.0 (M-1), 339.3 (M+23)[8] |

Safety Considerations: Handling Diazonium Salts

The Sandmeyer reaction, particularly the diazotization step, involves the formation of diazonium salts, which can be explosive in a dry state.[10] Therefore, strict safety precautions must be followed:

-

Temperature Control: The diazotization reaction is highly exothermic and must be maintained at low temperatures (0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt.[10]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions.[10]

-

Quenching: Any residual diazonium salt should be quenched before work-up. This can be achieved by the addition of a saturated solution of sodium thiosulfate to reduce any excess iodine.[5]

-

Isolation: Never isolate the diazonium salt intermediate. It should be used in situ in the subsequent reaction.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting and Key Insights

-

Incomplete Diazotization: If the reaction does not proceed as expected, ensure that the temperature is maintained at 0-5 °C and that the sodium nitrite solution is added slowly. Test for the presence of excess nitrous acid using starch-iodide paper.[11]

-

Low Yield: Low yields can result from premature decomposition of the diazonium salt. Ensure efficient cooling and stirring throughout the diazotization and iodination steps.

-

Purification Challenges: The crude product may contain unreacted starting material or side products. Careful flash chromatography is essential for obtaining a pure product.

Conclusion

The synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid from 4-amino-3-(trifluoromethyl)benzoic acid via a Sandmeyer-type reaction is a reliable and high-yielding transformation. By understanding the underlying mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The insights and procedures outlined in this guide provide a solid foundation for the successful execution of this important chemical synthesis.

References

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025-07-23). Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

Semantic Scholar. (2004-10-26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (2015-09-08). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ChemUniverse. (n.d.). 4-amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

PubMed Central. (2016-07-14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Organic Syntheses Procedure [orgsyn.org]

4-Iodo-3-(trifluoromethyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is a cornerstone of innovation. 4-Iodo-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a highly versatile intermediate. Its structure is uniquely functionalized with three key moieties: a carboxylic acid group, an iodine atom, and a trifluoromethyl (CF₃) group. This combination makes it a powerful synthon for introducing specific physicochemical properties into target molecules.

The trifluoromethyl group is particularly significant in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.[1] The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The carboxylic acid group serves as a classic handle for forming amides, esters, and other derivatives. This guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Iodo-3-(trifluoromethyl)benzoic acid for professionals in research and development.

Chemical Identity and Properties

The fundamental characteristics of 4-Iodo-3-(trifluoromethyl)benzoic acid are summarized below. These identifiers and properties are essential for substance registration, safety assessment, and experimental design.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₄F₃IO₂ | [2][3] |

| Molecular Weight | 316.02 g/mol | [2][3][4] |

| CAS Number | 914636-20-7 | [2][5] |

| IUPAC Name | 4-Iodo-3-(trifluoromethyl)benzoic acid | N/A |

| Synonyms | 4-IODO-3-TRIFLUOROMETHYL-BENZOIC ACID | [2] |

| SMILES | O=C(O)C1=CC=C(I)C(C(F)(F)F)=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 3.0082 | [2] |

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the reactivity and utility of the molecule. The structure of 4-Iodo-3-(trifluoromethyl)benzoic acid is presented below.

Caption: 2D structure of 4-Iodo-3-(trifluoromethyl)benzoic acid.

Synthesis and Purification Protocol

4-Iodo-3-(trifluoromethyl)benzoic acid is commonly synthesized from 4-amino-3-(trifluoromethyl)benzoic acid via a Sandmeyer-type reaction. The following protocol provides a detailed, self-validating methodology.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology

This protocol is based on a well-established procedure for the synthesis of aryl iodides from anilines.[5][6]

-

Diazotization:

-

Suspend 4-amino-3-trifluoromethylbenzoic acid (1.8 g, 8.8 mmol) in 30 mL of hydrochloric acid in a reaction vessel.[5]

-

Cool the suspension to 0°C using an ice bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Slowly add, dropwise, an aqueous solution (15 mL) of sodium nitrite (0.76 g, 11.0 mmol). The slow addition maintains the low temperature and controls the exothermic reaction.

-

Stir the reaction mixture at a temperature between 0-10°C for 30 minutes to ensure complete formation of the diazonium salt.[5]

-

-

Iodination:

-

To the freshly prepared diazonium salt solution, add an aqueous solution (25 mL) of potassium iodide (14.6 g, 88 mmol) dropwise.[5] Potassium iodide serves as the iodine source. The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the C-I bond.

-

Allow the mixture to warm to room temperature and stir for 1 hour to drive the reaction to completion.[5]

-

-

Work-up and Purification:

-

Extract the product from the aqueous mixture using ethyl acetate (80 mL).[5]

-

Wash the organic layer with brine (80 mL) to remove water-soluble impurities.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in hexane to obtain the final product (yields reported around 86%).[5] The purity can be confirmed by LC-MS analysis.[5]

-

Applications in Research and Drug Development

The unique structural features of 4-Iodo-3-(trifluoromethyl)benzoic acid make it a valuable building block in several areas, most notably in the synthesis of active pharmaceutical ingredients (APIs).

-

Pharmaceutical Intermediates: The trifluoromethyl group is a key feature in many modern drugs due to its ability to improve metabolic stability and cell membrane permeability.[1] Compounds like Sorafenib, a multi-kinase inhibitor used in cancer therapy, feature a trifluoromethylphenyl moiety, illustrating the importance of this structural motif. This makes 4-Iodo-3-(trifluoromethyl)benzoic acid a desirable starting material for synthesizing novel therapeutic agents.[7]

-

Scaffold for Novel Compounds: It serves as a scaffold for creating new chemical entities. For example, derivatives have been synthesized and tested for potent anti-Gram-positive bacterial activity, showing high efficacy against strains like Staphylococcus aureus.

-

Cross-Coupling Reactions: The presence of the iodine atom allows for its use in a wide array of palladium-catalyzed cross-coupling reactions. This enables chemists to readily attach other molecular fragments to the aromatic ring, providing a straightforward path to complex target molecules. This is a fundamental strategy in combinatorial chemistry and lead optimization.

Safety and Handling

-

Storage: Store at 4°C and protect from light to maintain chemical stability.[2][4]

-

Handling: As with all laboratory chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

4-Iodo-3-(trifluoromethyl)benzoic acid is a high-value chemical intermediate whose utility is derived from its trifunctional nature. The interplay between the carboxylic acid, iodo, and trifluoromethyl groups provides a robust platform for the synthesis of complex molecules with tailored properties. Its established synthesis route and proven applicability in constructing pharmacologically relevant scaffolds ensure its continued importance for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of chemical and pharmaceutical science.

References

-

4-Iodo-3-trifluoromethyl-benzoic acid methyl ester | 1261880-87-8. Chemsrc. [Link]

-

3-Iodo-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

-

Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID. VEGPHARM. [Link]

-

Mastering Chemical Synthesis: Key Applications of 4-(Trifluoromethyl)benzoic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- A kind of neighbour, the synthetic method of trifluoromethylbenzoic acid between.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 6. 4-IODO-3-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 914636-20-7 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

solubility of 4-Iodo-3-(trifluoromethyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Iodo-3-(trifluoromethyl)benzoic acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Iodo-3-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. While quantitative experimental data for this specific compound is not widely published, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to offer researchers a robust framework for its use. The guide covers the physicochemical properties of the molecule, theoretical predictions of its solubility in a range of common organic solvents, and a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility behavior for applications in synthesis, purification, and formulation.

Introduction: The Importance of Solubility Profiling

4-Iodo-3-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its unique trifluoromethyl and iodo moieties make it a valuable synthon for introducing these groups into larger, more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the iodo group provides a reactive handle for cross-coupling reactions.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical determinant of a compound's behavior in biological and formulation studies. Low solubility can lead to challenges in handling, inaccurate results in biological assays, and poor bioavailability in drug candidates[1]. This guide serves to bridge the gap in available literature by providing a detailed theoretical and practical overview of its solubility.

Physicochemical Properties of 4-Iodo-3-(trifluoromethyl)benzoic acid

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS No. 914636-20-7) are summarized below. These values provide the foundation for predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IO₂ | [2] |

| Molecular Weight | 316.02 g/mol | [2] |

| Appearance | White to light yellow crystal powder | Inferred from related compounds |

| Calculated LogP | 3.0082 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | [2] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and hydroxyl oxygens) | [2] |

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction[3]. This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 4-Iodo-3-(trifluoromethyl)benzoic acid is amphiphilic, containing both polar and nonpolar regions.

-

Polar Moiety: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Nonpolar Moiety: The benzene ring, substituted with a large, lipophilic iodine atom and an electron-withdrawing trifluoromethyl group, constitutes the nonpolar part of the molecule. The high calculated LogP of ~3.0 indicates a significant degree of lipophilicity, suggesting some solubility in nonpolar solvents.

Based on these features and data from analogous compounds, we can predict its solubility profile. For instance, 4-(Trifluoromethyl)benzoic acid is reported to be highly soluble in DMSO (≥200 mg/mL), while 3,5-Bis(trifluoromethyl)benzoic acid is soluble in methanol and DMSO at levels exceeding 10 mg/mL[4]. The fluoro-analogue, 4-Fluoro-3-(trifluoromethyl)benzoic acid, is also noted to be soluble in methanol[5].

The following table provides a predicted solubility profile. It is critical to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The highly polar nature of these solvents and their ability to accept hydrogen bonds from the carboxylic acid group should facilitate strong solute-solvent interactions. Data on related compounds strongly supports high solubility in DMSO[4]. |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can engage in hydrogen bonding with both the carbonyl and hydroxyl components of the carboxylic acid. Data on related compounds indicates good solubility in methanol[5]. Solubility may decrease with increasing alcohol chain length (e.g., in propanol or butanol). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The molecule's lipophilic character suggests some solubility. A related compound showed solubility of >2 mg/mL in chloroform. However, these solvents lack hydrogen bonding capability, which may limit high solubility. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and can act as a hydrogen bond acceptor, suggesting it should be a reasonable solvent for this compound. The synthesis of the compound involves extraction into ethyl acetate, indicating good solubility[6]. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | While the aromatic ring of the solute will interact favorably with these solvents, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute's carboxylic acid group and these nonpolar solvents will result in very poor solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method[2]. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 4-Iodo-3-(trifluoromethyl)benzoic acid in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

4-Iodo-3-(trifluoromethyl)benzoic acid (solid)

-

Solvent of interest (e.g., Methanol, HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes (1 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes for dilution

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid 4-Iodo-3-(trifluoromethyl)benzoic acid to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation[7]. A starting point is to add ~10-20 mg of solid to 1 mL of the solvent.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a predetermined time. For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached, with 48-72 hours being ideal for slowly dissolving compounds[7].

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 1 hour to let the excess solid settle. This step is crucial to prevent clogging the filter.

-

Sampling and Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Attach a syringe filter to the syringe and dispense the filtrate into a clean, tared vial. This step removes all undissolved microparticulates.

-

Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution of the filtrate with fresh solvent into the working range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis). Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Safety, Handling, and Storage

Proper handling of 4-Iodo-3-(trifluoromethyl)benzoic acid is essential to ensure laboratory safety. The following recommendations are based on available safety data.

-

Hazard Identification: This compound is classified as an irritant. It may be harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation[8][9].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[8].

-

Handling: Avoid prolonged or repeated exposure. Do not get in eyes, on skin, or on clothing. After handling, wash hands thoroughly. A safety shower and eye wash station should be readily available[8].

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place. The compound should be protected from light[2].

-

In Case of Exposure:

-

Skin Contact: Wash the affected area immediately and thoroughly with running water and non-abrasive soap[8].

-

Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Seek prompt medical attention[8].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention[8].

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This guide provides a foundational understanding of the solubility of 4-Iodo-3-(trifluoromethyl)benzoic acid. While quantitative public data is scarce, a theoretical analysis of its structure allows for robust predictions of its behavior in various organic solvents. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents like methanol and ethanol, with decreasing solubility as solvent polarity decreases.

For any application requiring precise concentration data, the estimations provided herein must be supplemented with experimental data. The detailed shake-flask protocol included in this guide provides researchers with a reliable method to generate this critical information, enabling more efficient process development, purification, and formulation design. Adherence to the outlined safety protocols is mandatory for the handling and use of this compound.

References

-

Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019-03-13). [Link]

Sources

- 1. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS#: 67515-55-3 [chemicalbook.com]

- 6. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 4-iodo-3-(trifluoromethyl)benzoic acid 95% | CAS: 914636-20-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Iodo-3-(trifluoromethyl)benzoic acid

Introduction

4-Iodo-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide offers a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for 4-Iodo-3-(trifluoromethyl)benzoic acid, providing researchers, scientists, and drug development professionals with the critical insights needed for its effective application.

The molecular structure of 4-Iodo-3-(trifluoromethyl)benzoic acid, with the molecular formula C₈H₄F₃IO₂, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The electron-withdrawing nature of the trifluoromethyl group and the iodine atom, coupled with the hydrogen-bonding capability of the carboxylic acid, dictates its chemical reactivity and is clearly reflected in its spectral data.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture is paramount to interpreting spectroscopic data. The structure of 4-Iodo-3-(trifluoromethyl)benzoic acid is presented below.

Caption: 2D structure of 4-Iodo-3-(trifluoromethyl)benzoic acid.

Table 1: Physicochemical Properties of 4-Iodo-3-(trifluoromethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 914636-20-7 | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 g/mol | [1] |

| Appearance | Solid | [2] |

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the mass, infrared, and nuclear magnetic resonance spectra of 4-Iodo-3-(trifluoromethyl)benzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Iodo-3-(trifluoromethyl)benzoic acid, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and preserve the molecular ion.

Experimental Data: Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ES/MS) analysis has shown ions at m/z 315.0 (M-H)⁻ and m/z 339.3 (M+Na)⁺.[2]

Interpretation:

-

[M-H]⁻ at m/z 315.0: In negative ion mode ESI, the acidic proton of the carboxylic acid is readily lost, resulting in the deprotonated molecule with a mass-to-charge ratio of 315.0. This is consistent with the calculated molecular weight of 316.02 g/mol .

-

[M+Na]⁺ at m/z 339.3: In positive ion mode ESI, the molecule can form an adduct with sodium ions, which are often present as trace impurities in solvents or glassware. The expected m/z for the sodium adduct [C₈H₄F₃IO₂ + Na]⁺ is 339.01, which correlates well with the observed value.

The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the isotopic pattern of the molecular ion peak, which would otherwise be complicated by the presence of multiple isotopes.

Table 2: Summary of Mass Spectrometry Data

| Ion | Observed m/z | Interpretation |

| [M-H]⁻ | 315.0 | Deprotonated molecule |

| [M+Na]⁺ | 339.3 | Sodium adduct of the molecule |

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[3][4][5] This broadening is a characteristic feature of carboxylic acids and is due to intermolecular hydrogen bonding, which forms a dimeric structure.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is predicted between 1710 and 1680 cm⁻¹.[6] The conjugation of the carbonyl group with the aromatic ring is expected to lower the frequency compared to a non-conjugated carboxylic acid.[5][7]

-

C-F Stretch (Trifluoromethyl): Strong, intense absorptions are expected in the region of 1350-1150 cm⁻¹ due to the C-F stretching vibrations of the CF₃ group.

-

C-O Stretch (Carboxylic Acid): A medium to strong band is expected between 1320 and 1210 cm⁻¹.[3][6]

-

O-H Bend (Carboxylic Acid): A broad, medium-intensity peak is expected around 920 cm⁻¹.[6]

-

C-I Stretch: A weak absorption is expected in the far-infrared region, typically between 600-500 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3300-2500 | Strong, very broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium, sharp |

| C=O Stretch | 1710-1680 | Strong, sharp |

| C-F Stretch | 1350-1150 | Strong, sharp |

| C-O Stretch | 1320-1210 | Medium-Strong |

| O-H Bend | ~920 | Medium, broad |

| C-I Stretch | 600-500 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Spectrum:

-

-COOH Proton: A broad singlet is expected in the range of 12-14 ppm. Its chemical shift can be concentration and solvent-dependent due to variations in hydrogen bonding.[7]

-

Aromatic Protons:

-

H-2: This proton is ortho to the carboxylic acid group and meta to the iodine atom. It is expected to appear as a doublet or a narrow multiplet.

-

H-5: This proton is ortho to the iodine atom and meta to both the carboxylic acid and trifluoromethyl groups. It is anticipated to be a doublet of doublets.

-

H-6: This proton is ortho to both the iodine and carboxylic acid groups. It is expected to be a doublet.

-

The strong electron-withdrawing effects of the iodine and trifluoromethyl groups will cause the aromatic protons to be deshielded and appear at relatively downfield chemical shifts, likely in the range of 7.5-8.5 ppm.

Caption: Predicted coupling relationships for aromatic protons.

The ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum:

-

Carboxylic Acid Carbon (-COOH): This carbon is expected to resonate in the range of 165-175 ppm.[7]

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 120-145 ppm.

-

C-1 (ipso-COOH): The chemical shift will be influenced by the carboxylic acid group.

-

C-3 (ipso-CF₃): This carbon will show coupling to the three fluorine atoms, appearing as a quartet.

-

C-4 (ipso-I): The iodine atom will cause a significant upfield shift for this carbon due to the heavy atom effect.

-

C-2, C-5, C-6: These carbons will have distinct chemical shifts based on their proximity to the various substituents.

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the range of 120-130 ppm.

Table 4: Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 12-14 | broad s | -COOH |

| ¹H | 7.5-8.5 | m | Aromatic protons |

| ¹³C | 165-175 | s | -COOH |

| ¹³C | 120-145 | m | Aromatic carbons |

| ¹³C | 120-130 | q | -CF₃ |

| ¹⁹F | ~ -60 to -65 | s | -CF₃ |

The ¹⁹F NMR spectrum will provide a simple and clear confirmation of the trifluoromethyl group. A single, strong singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause coupling. The typical chemical shift for a trifluoromethyl group on an aromatic ring is in the range of -60 to -65 ppm relative to CFCl₃.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 4-Iodo-3-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 4-Iodo-3-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, synthetic methodologies, and critical applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, chemists, and procurement managers in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Trifluoromethylated Building Blocks

In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3][4][5][6] The trifluoromethyl (-CF3) group, in particular, is of significant interest due to its ability to modulate key molecular attributes such as lipophilicity, metabolic stability, and binding affinity.[4][6] 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS No. 914636-20-7) has emerged as a valuable intermediate, providing a scaffold that combines the influential trifluoromethyl moiety with a versatile carboxylic acid handle and a reactive iodine atom, ripe for further chemical modification.

Commercial Availability and Reputable Suppliers

4-Iodo-3-(trifluoromethyl)benzoic acid is readily available from a range of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers:

| Supplier | Product Number (Example) | Purity Specification | Key Offerings |

| ChemScene | CS-0041030 | ≥97% | Offers custom synthesis and commercial production services.[7] |

| Bide Pharmatech Ltd. | BD209569 | ≥97% | A well-known supplier of pharmaceutical intermediates.[8] |

| SuZhou ShiYa Biopharmaceuticals, Inc. | Not specified | Not specified | Listed as a supplier of this compound.[8] |

| Nanjing ShengSai Chemical Co., Ltd. | Not specified | Not specified | Listed as a supplier of this compound.[8] |

Note: Product numbers and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 4-Iodo-3-(trifluoromethyl)benzoic Acid: A Step-by-Step Protocol

A common and reliable method for the synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid involves a Sandmeyer-type reaction starting from 4-amino-3-(trifluoromethyl)benzoic acid.[8] This procedure is favored for its relatively high yield and straightforward execution in a standard laboratory setting.

Experimental Protocol

Materials:

-

4-amino-3-(trifluoromethyl)benzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

-

Deionized water

Procedure:

-

Diazotization: Suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in hydrochloric acid. Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.25 eq) in water dropwise, maintaining the temperature between 0-10°C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (10 eq) in water.

-

Slowly add the potassium iodide solution to the diazonium salt mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography using a gradient of ethyl acetate in hexane to yield 4-Iodo-3-(trifluoromethyl)benzoic acid as a solid.[8]

Reaction Workflow Diagram

Caption: Role of functional groups in drug design.

Trifluoromethylated benzoic acids are integral to the development of a wide range of pharmaceuticals, including anti-cancer agents and compounds targeting the central nervous system. [1][2]The electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring, providing medicinal chemists with a tool to fine-tune the electronic properties of a molecule. [3]

Conclusion

4-Iodo-3-(trifluoromethyl)benzoic acid is a commercially accessible and synthetically versatile building block that holds significant promise for the advancement of drug discovery programs. Its unique combination of functional groups allows for the strategic modulation of key drug-like properties. A comprehensive understanding of its sourcing, synthesis, and safe handling is paramount for its effective utilization in the laboratory. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of well-characterized and readily available intermediates like 4-Iodo-3-(trifluoromethyl)benzoic acid will undoubtedly increase.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | VEGPHARM. VEGPHARM. Available from: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Sourcing Trifluoromethylated Benzoic Acids: A Guide for Procurement Managers. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]

-

chemical label 3-Iodo-4-(trifluoromethyl)benzoic acid. Available from: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Iodo-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated and trifluoromethyl-substituted aromatic compounds play a pivotal role. 4-Iodo-3-(trifluoromethyl)benzoic acid, a key intermediate in various synthetic pathways, exemplifies the utility of such molecules. However, its chemical structure also necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, intended for laboratory personnel, provides an in-depth analysis of the safety and handling precautions for 4-Iodo-3-(trifluoromethyl)benzoic acid, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Compound Profile and Hazard Identification

4-Iodo-3-(trifluoromethyl)benzoic acid is a solid, crystalline compound with a molecular weight of 316.02 g/mol .[1] Its structure, featuring a carboxylic acid group, an iodine atom, and a trifluoromethyl group on a benzene ring, dictates its reactivity and toxicological profile.

A thorough hazard assessment is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a Safety Data Sheet (SDS) and data from structurally similar compounds provide a clear indication of the primary risks. The compound is classified as an irritant and may be harmful if inhaled or ingested. It is known to cause irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.

Table 1: Chemical and Physical Properties of 4-Iodo-3-(trifluoromethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 914636-20-7 | |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 | [1] |

| Physical Form | Solid | |

| Storage | 4°C, protect from light | [1] |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the carboxylic acid compared to benzoic acid itself.[2] This heightened acidity can contribute to its irritant properties. The iodine substituent, while generally less reactive than other halogens on an aromatic ring, can participate in various chemical reactions and may pose specific toxicological risks associated with iodine-containing organic compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any potentially hazardous powdered chemical is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

The Primacy of a Chemical Fume Hood

All manipulations of 4-Iodo-3-(trifluoromethyl)benzoic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood serves as the primary engineering control to prevent the inhalation of fine dust particles and any potential vapors. The airflow of the hood should be verified before commencing any work.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE regimen is essential to protect against accidental splashes, spills, and unforeseen exposures.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. In situations where there is a heightened risk of splashing, such as when dissolving the compound or during a reaction quench, a face shield should be worn in conjunction with safety goggles.

-

Skin Protection:

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.

-

Gloves: The choice of gloves is critical and should be based on an understanding of chemical resistance. For handling 4-Iodo-3-(trifluoromethyl)benzoic acid in its solid form, disposable nitrile gloves are generally acceptable for providing splash protection. However, when working with solutions of this compound, particularly in organic solvents, the selection of glove material becomes more nuanced.

-

Nitrile Gloves: Offer good resistance to a variety of chemicals, but their performance against halogenated and aromatic hydrocarbons can be limited, especially with prolonged contact.[3][4] They are suitable for short-term splash protection but should be changed immediately upon contamination.

-

Butyl Rubber Gloves: Provide superior resistance to a wide range of corrosive chemicals, including many halogenated solvents.[5][6][7] For extended operations or when significant solvent contact is anticipated, butyl rubber gloves are a more protective choice.

-

-

Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in the laboratory at all times.

-

-

Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required. However, in the event of a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge may be necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Step-by-Step Handling Protocols: A Framework for Safety

Adherence to a standardized, step-by-step protocol for handling 4-Iodo-3-(trifluoromethyl)benzoic acid is crucial for minimizing risk.

Weighing and Transferring the Solid

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and labeled receiving flasks.

-

Donning PPE: Put on all required PPE as outlined in the previous section.

-

Weighing: Perform all weighing operations within the fume hood. To minimize the generation of airborne dust, handle the solid gently. Avoid scooping or pouring in a manner that creates a dust cloud.

-

Transfer: After weighing, carefully transfer the solid to the reaction vessel or container. If any material is spilled, it should be immediately cleaned up following the spill procedures outlined below.

Preparation of Solutions

-

Solvent Addition: When preparing a solution, add the solvent to the solid slowly and in a controlled manner to avoid splashing.

-

Dissolution: If necessary, gentle agitation or stirring can be used to facilitate dissolution. If heating is required, use a controlled heating source such as a heating mantle with a stirrer, and never an open flame.

-

Container Sealing: Once the solution is prepared, ensure the container is securely sealed and properly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.

Spill and Emergency Procedures: Preparedness and Response

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency response plan is therefore essential.

Small Spill Cleanup (Solid)

For small spills of solid 4-Iodo-3-(trifluoromethyl)benzoic acid confined to the fume hood:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Containment: If necessary, use an appropriate absorbent material to prevent the spread of the powder.

-

Cleanup: Carefully sweep or wipe up the spilled solid with a damp paper towel to avoid creating dust. Place the contaminated materials into a sealed, labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Large Spill or Spill Outside of a Fume Hood

In the event of a large spill or any spill outside of a chemical fume hood:

-

Evacuate: Immediately evacuate the area and alert all personnel.

-

Isolate: Close the doors to the laboratory and prevent entry.

-

Notify: Contact the institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Storage and Waste Disposal: Responsible Stewardship

Proper storage and disposal are critical components of the chemical lifecycle and are governed by institutional and regulatory standards.

Storage

Store 4-Iodo-3-(trifluoromethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8] The recommended storage temperature is 4°C, and the container should be protected from light.[1]

Waste Disposal

All waste containing 4-Iodo-3-(trifluoromethyl)benzoic acid, including contaminated consumables (e.g., gloves, weigh boats, paper towels) and rinsates, must be disposed of as hazardous waste. As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container. Never dispose of this chemical down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe and effective use of 4-Iodo-3-(trifluoromethyl)benzoic acid in research and development hinges on a deep-seated culture of safety. This guide provides a comprehensive framework for its handling, grounded in an understanding of its chemical properties and potential hazards. By integrating these principles of engineering controls, personal protective equipment, and standardized procedures into daily laboratory practice, researchers can mitigate the risks associated with this valuable synthetic building block and continue to drive scientific innovation responsibly.

References

-

HeighTech Safety. (2023, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

-

PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

-

Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.

-

Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)

- Anand, R. C., Vimal, & Milhotra, A. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Journal of Chemical Research, (S), 378-379.

-

PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Benchchem. (n.d.).

- Environment, Health & Safety, University of California, Berkeley. (n.d.).

- Environmental Protection Agency. (n.d.). Personal Protective Equipment Guide Choosing Chemical Resistant PPE.

- Conservation Wiki. (2023, October 6).

- Braun Research Group, University of Illinois. (n.d.).

- HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

Sources

- 1. chemscene.com [chemscene.com]

- 2. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 3. gloves.com [gloves.com]

- 4. ehrs.upenn.edu [ehrs.upenn.edu]

- 5. heightechsafety.com.au [heightechsafety.com.au]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. oxwork.com [oxwork.com]

- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

potential applications of 4-Iodo-3-(trifluoromethyl)benzoic acid in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 4-Iodo-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-iodo-3-(trifluoromethyl)benzoic acid. This document provides an in-depth analysis of the molecule's unique structural features—the trifluoromethyl group, the iodo substituent, and the carboxylic acid moiety—and their collective impact on modern drug design. We will explore its synthesis, core reactivity, and its role as a pivotal building block for creating diverse molecular libraries targeting a range of therapeutic areas. Detailed, field-proven experimental protocols and logical workflows are provided to empower scientists in leveraging this versatile intermediate for the discovery of novel therapeutic agents.

The Strategic Imperative: Why 4-Iodo-3-(trifluoromethyl)benzoic Acid is a Privileged Scaffold

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The structure of 4-iodo-3-(trifluoromethyl)benzoic acid is not a random assortment of functional groups; it is a carefully orchestrated combination designed to address key challenges in medicinal chemistry.

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy for enhancing drug-like properties.[1][2] Its strong electron-withdrawing nature and high metabolic stability can significantly improve a compound's pharmacokinetic profile by blocking metabolic oxidation.[1][3] Furthermore, the CF₃ group increases lipophilicity, which can aid in crossing biological membranes, and can lead to stronger, more selective binding interactions with biological targets.[1][4]

-

The Iodo (I) Group: The iodine atom serves as a versatile synthetic handle. As the most reactive of the halogens in cross-coupling reactions, aryl iodides are premier substrates for palladium-catalyzed transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6] This allows for the controlled and efficient introduction of a vast array of molecular fragments, enabling rapid exploration of the chemical space around the core scaffold.

-

The Carboxylic Acid (-COOH) Group: This functional group provides a reliable anchor point for amide bond formation, one of the most fundamental linkages in medicinal chemistry. It allows for the attachment of diverse amine-containing fragments, further expanding the structural and functional diversity of the resulting molecules.

The convergence of these three functionalities in a single, readily accessible molecule makes 4-iodo-3-(trifluoromethyl)benzoic acid a powerful platform for generating novel chemical entities with optimized efficacy and safety profiles.

Physicochemical Characteristics and Synthesis

A foundational understanding of the molecule's properties and origins is essential for its effective application.

Table 1: Physicochemical Properties of 4-Iodo-3-(trifluoromethyl)benzoic acid

| Property | Value | Reference |

| CAS Number | 914636-20-7 | [7][8] |

| Molecular Formula | C₈H₄F₃IO₂ | [7] |

| Molecular Weight | 316.02 g/mol | [7] |

| Functional Groups | Carboxylic Acid, Iodide, Fluoride | [7][8] |

| Appearance | Solid |

Synthetic Protocol: The Sandmeyer Reaction

The most common and efficient synthesis of 4-iodo-3-(trifluoromethyl)benzoic acid proceeds from the commercially available 4-amino-3-(trifluoromethyl)benzoic acid via a Sandmeyer-type diazotization-iodination reaction.

Experimental Protocol: Synthesis via Diazotization

-

Diazotization: Suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in hydrochloric acid at 0°C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.25 eq) dropwise while maintaining the temperature between 0-10°C. Stir the resulting mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Causality: The cold, acidic conditions are critical for the stability of the intermediate diazonium salt, preventing premature decomposition.

-

-

Iodination: To the freshly prepared diazonium salt solution, add a concentrated aqueous solution of potassium iodide (KI, 10.0 eq) dropwise.

-

Causality: A large excess of KI is used to ensure the iodide ion acts as both the nucleophile to displace the diazonium group and as a reducing agent for any side reactions, driving the reaction to completion.

-

-

Reaction Progression: Allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Work-up and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product as a solid.

Caption: Synthetic Workflow for 4-Iodo-3-(trifluoromethyl)benzoic acid

Core Reactivity: A Triad of Synthetic Opportunities

The true power of this building block lies in its three distinct points of reactivity, which can be addressed orthogonally to construct complex molecules.

The Aryl Iodide: Gateway to C-C and C-N Bonds

The carbon-iodine bond is the workhorse for palladium-catalyzed cross-coupling reactions. This enables the formation of new bonds between the aromatic core and a wide variety of partners, a cornerstone of modern drug discovery.[5]

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling

-

Reaction Assembly: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), combine 4-iodo-3-(trifluoromethyl)benzoic acid (1.0 eq), an aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation.

-

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.

-